molecular formula C6H11NO3 B13071774 (3R)-1,4-Oxazepane-3-carboxylic acid

(3R)-1,4-Oxazepane-3-carboxylic acid

Cat. No.: B13071774
M. Wt: 145.16 g/mol
InChI Key: VJCZYUDVOCSWKC-RXMQYKEDSA-N
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Description

(3R)-1,4-Oxazepane-3-carboxylic acid is a chiral, seven-membered heterocyclic compound of significant interest in pharmaceutical research and synthetic chemistry. This molecule features a 1,4-oxazepane core, which is a saturated ring system containing one oxygen and one nitrogen atom, and is functionalized with a carboxylic acid group at the stereochemically defined 3R position. This structure makes it a valuable scaffold for constructing more complex, biologically active molecules . The 1,4-oxazepane scaffold is recognized for its diverse biological profile. Compounds based on this structure have been investigated as potent anticonvulsants, antifungal agents, and as treatments for conditions such as inflammatory bowel disease, lupus nephritis, and respiratory diseases including asthma . Furthermore, derivatives have been explored for their potential in treating disorders of the nervous system, such as acting as anxiolytics or antidepressants, and for conditions like rheumatoid arthritis . The presence of the carboxylic acid functional group provides a versatile handle for further synthetic modification and diversification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R)-1,4-oxazepane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1

InChI Key

VJCZYUDVOCSWKC-RXMQYKEDSA-N

Isomeric SMILES

C1CN[C@H](COC1)C(=O)O

Canonical SMILES

C1CNC(COC1)C(=O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Oxazepane Carboxylic Acids

Spectroscopic Characterization Techniques for Novel Oxazepane Structures

The definitive identification of new chemical entities, particularly complex heterocyclic systems, relies on the synergistic use of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information, allowing for an unambiguous determination of the molecular structure.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms. longdom.org For a molecule such as (3R)-1,4-Oxazepane-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment. nih.gov

The 1D NMR spectra (¹H, ¹³C, and ¹⁵N) provide the initial and fundamental data regarding the chemical environment of each nucleus.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. In a typical 1,4-oxazepane (B1358080) ring, the protons on the carbon atoms adjacent to the heteroatoms (oxygen and nitrogen) are deshielded and appear at a lower field. The acidic proton of the carboxylic acid group is highly characteristic, typically appearing as a broad singlet at a very downfield chemical shift, often around 12 ppm. pressbooks.pub

The ¹³C NMR spectrum indicates the number of unique carbon environments. The carboxyl carbon is readily identified by its characteristic chemical shift in the 165–185 ppm range. pressbooks.pub Carbons bonded to the electronegative oxygen and nitrogen atoms within the oxazepane ring also exhibit predictable downfield shifts.

¹⁵N NMR spectroscopy , while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the ring. nih.gov

The following table presents representative chemical shift values for this compound, compiled from analyses of similar structures. pressbooks.pubrsc.orgorganicchemistrydata.org

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxyl (COOH)~12.0 (s, 1H)~175.0
C3-HMultiplet~58.0
N4-HBroad singlet-
C5-H₂Multiplet~67.0
C6-H₂Multiplet~30.0
C7-H₂Multiplet~50.0
C2-H₂Multiplet~70.0

Note: 's' denotes a singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure and defining its stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org For the oxazepane ring, COSY spectra would show cross-peaks connecting adjacent protons (e.g., H2 with H3, H5 with H6, H6 with H7), allowing for the tracing of the proton connectivity throughout the seven-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different fragments of a molecule. For instance, an HMBC spectrum could show a correlation from the proton at C3 to the carboxyl carbon, confirming the position of the carboxylic acid substituent. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry and conformational preferences. acdlabs.com They detect protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edulibretexts.org For a chiral center like C3 in this compound, NOESY can reveal the spatial relationship between the H3 proton and other protons on the ring, helping to confirm the relative configuration and the preferred conformation of the ring. rsc.orgrsc.org For medium-sized molecules where the NOE may be close to zero, ROESY is often preferred as its signal is always positive. columbia.edu

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rjpn.org The spectrum provides a "fingerprint" based on the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the key diagnostic absorptions are related to the carboxylic acid and the oxazepane ring. rsc.orgnih.govhuji.ac.il

The carboxylic acid function gives rise to two very characteristic peaks: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. pressbooks.pub The oxazepane ring itself contributes to absorptions in the fingerprint region, including C-O-C (ether) and C-N (amine) stretching vibrations.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)
Carboxylic AcidC=O stretch1760 - 1710 (strong)
AmineN-H stretch~3400 - 3300 (medium)
AlkaneC-H stretch3000 - 2850 (medium)
EtherC-O-C stretch~1150 - 1085 (strong)
AmineC-N stretch~1250 - 1020 (medium)

Data compiled from sources. pressbooks.pubnih.govrdd.edu.iq

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a novel compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the calculation of a unique molecular formula.

For this compound (C₅H₉NO₃), the exact mass can be calculated. An HRMS experiment would aim to find an ion corresponding to this calculated mass (e.g., for the protonated molecule [M+H]⁺). The close agreement between the measured mass and the calculated mass provides strong evidence for the proposed molecular formula. rsc.orgresearchgate.net

Example HRMS Data Presentation:

Molecular Formula: C₅H₉NO₃

Calculated Mass for [M+H]⁺: 132.0655

Observed Mass: A value very close to the calculated mass would be expected, such as 132.0654.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Landscape of the Seven-Membered Oxazepane Ring

Seven-membered rings, such as the 1,4-oxazepane system, possess a greater degree of conformational flexibility compared to their six-membered counterparts like cyclohexane. This flexibility leads to a more complex conformational landscape with multiple potential low-energy chair, boat, and twist-chair forms. nih.gov

Determining the most stable conformation is challenging but can be achieved through a combination of experimental NMR data and computational modeling. Analysis of vicinal ¹H-¹H coupling constants and NOE correlations from NOESY/ROESY experiments provides crucial insights into the dihedral angles and inter-proton distances within the ring. rsc.org

Studies on closely related 1,4-oxazepane-5-carboxylic acid derivatives have indicated that the scaffold preferentially exists in the most energetically favorable chair conformation. rsc.org This suggests that despite the increased flexibility, specific chair-like arrangements that minimize unfavorable transannular interactions (steric clashes across the ring) are preferred. The exact geometry and the orientation of substituents (axial vs. equatorial) are influenced by the substitution pattern on the ring.

Identification of Preferred Conformations (e.g., Twist-Chair)

The seven-membered 1,4-oxazepane ring possesses significant conformational flexibility, leading to multiple possible spatial arrangements. rsc.org Detailed conformational analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, has been crucial in identifying the most stable conformations of related structures. nih.govnih.gov For derivatives of 1,4-oxazepane-5-carboxylic acid, analysis of vicinal ¹H–¹H coupling constants has indicated that the scaffold preferentially exists in the most energetically favorable chair conformation. rsc.orgrsc.org

While the chair form is a common low-energy state, other conformations such as the twist-boat are also possible for seven-membered rings. nih.gov In analogous N,N-disubstituted-1,4-diazepane systems, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have identified a low-energy twist-boat ring conformation as significant. nih.gov Crystal structure analysis of other 1,4-diazepane derivatives has also shown the seven-membered ring adopting a twisted chair conformation. researchgate.net The specific preferred conformation for this compound would be determined by the interplay of torsional strain and transannular interactions, but based on analogous structures, a chair or twist-chair conformation is expected to be predominant.

Table 1: Predominant Conformations in 1,4-Oxazepane and Related Seven-Membered Rings
Compound ClassPredominant ConformationMethod of DeterminationReference
1,4-Oxazepane-5-carboxylic acid derivativesChairNMR Spectroscopy (¹H–¹H couplings) rsc.orgrsc.org
N,N-disubstituted-1,4-diazepanesTwist-BoatNMR, X-ray Crystallography, Modeling nih.gov
1,4-Diazepane derivativesTwisted ChairX-ray Crystallography researchgate.net

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the 1,4-oxazepane ring is significantly influenced by the nature and position of its substituents. The substitution pattern can affect the stereoselectivity of synthetic reactions, which is intrinsically linked to the conformational preferences of the heterocyclic scaffold. rsc.orgrsc.org In the synthesis of a series of 2,4-disubstituted 1,4-oxazepanes, it was noted that the size of the oxazepane ring itself is important for biological affinity, implying that conformational geometry is a key determinant of function. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. nih.gov This technique provides a precise three-dimensional model of a molecule's structure, revealing not only its connectivity and bond parameters but also its absolute stereochemistry and preferred solid-state conformation. nih.gov The determination of absolute structure is possible due to the phenomenon of anomalous dispersion (or resonant scattering), where interactions between the X-rays and the core electrons of atoms introduce small, but measurable, differences between the intensities of Friedel pairs (reflections from crystal planes (hkl) and (-h-k-l)). ed.ac.ukwikipedia.org

For a chiral molecule like this compound, a successful single-crystal X-ray diffraction analysis would confirm the (R) configuration at the C3 stereocenter. The resulting crystal structure would also provide precise data on bond lengths, bond angles, and the exact conformation adopted by the seven-membered oxazepane ring in the crystalline state. nih.gov

Chirality Assessment Using Rogers's η Parameter and the x Parameter

To determine the absolute structure of a non-centrosymmetric crystal, crystallographers analyze the effects of anomalous scattering. ed.ac.uk Historically, this was done using methods like the R-factor ratio proposed by Hamilton. Modern structure refinement programs utilize single parameters that quantify the absolute structure.

The Flack parameter, denoted as x, is the most widely used metric for this purpose today. wikipedia.orgox.ac.ukmdpi.com It is refined against the diffraction data and represents the mole fraction of the inverted structure in the crystal. The Flack parameter x can be understood through the following equation, which models the observed intensity I(hkl) as a combination of the intensities from the model structure |F(hkl)|² and its inverse |F(-h-k-l)|²:

I(hkl) = (1 - x)|F(hkl)|² + x|F(-h-k-l)|² wikipedia.org

The interpretation of the Flack parameter is straightforward:

A value of x close to 0, with a small standard uncertainty, indicates that the assigned absolute configuration is correct. wikipedia.org

A value of x close to 1 suggests the structure should be inverted. wikipedia.org

A value near 0.5 may indicate that the crystal is racemic or twinned by inversion. wikipedia.org

For an assignment to be confident, the standard uncertainty (s.u.) of the parameter must be sufficiently small; a value of less than 0.1 is often considered necessary for enantiopure light-atom organic compounds. ed.ac.uk

The Rogers parameter (η) is an earlier approach that works on a similar principle by refining a multiplier for the imaginary component of the scattering factors. A value of +1 indicates the correct model, while -1 indicates the inverse. The Flack parameter is now more commonly reported in crystallographic analyses. ox.ac.uk

Table 2: Interpretation of the Flack Parameter (x) in Absolute Structure Determination
Value of xInterpretationRequired Condition
~ 0The model has the correct absolute structure.Small standard uncertainty (e.g., < 0.1)
~ 1The inverted structure is correct.Small standard uncertainty
~ 0.5Crystal is likely racemic or twinned by inversion.N/A

Computational Studies on 3r 1,4 Oxazepane 3 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of oxazepane derivatives. These methods allow for the detailed analysis of molecular orbitals, charge distributions, and the prediction of various spectroscopic properties.

Studies on similar seven-membered heterocyclic systems, such as oxepane, have utilized DFT to explore global reactivity descriptors, Fukui functions, and intrinsic bond strength indices. nih.gov Such calculations help in understanding how the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) influences the electronic properties of the molecule. nih.gov For instance, the M06-2X functional with a suitable basis set like 6-311++G(d,p) has been effectively used to calculate vibrational frequencies and compare them with experimental data. nih.gov

In a study on the interaction between oxazepam, a related benzodiazepine, and alginic acid, DFT calculations at the M06-2X/6–31 + G* level of theory were employed to investigate non-covalent interactions. researchgate.netdntb.gov.ua The results indicated that these interactions significantly affect the electronic properties, chemical shift tensors, and atomic charges of the molecule. researchgate.netdntb.gov.ua Natural Bond Orbital (NBO) analysis can further reveal the nature of these interactions, identifying electron donor and acceptor roles in molecular complexes. researchgate.netdntb.gov.ua Such computational approaches are directly applicable to understanding the electronic behavior of (3R)-1,4-Oxazepane-3-carboxylic acid and its potential interactions with biological targets.

Table 1: Representative Quantum Chemical Calculation Parameters

ParameterDescriptionTypical Application
Method The theoretical approach used for the calculation.DFT (e.g., B3LYP, M06-2X) is commonly used for its balance of accuracy and computational cost. nih.gov
Basis Set The set of mathematical functions used to represent the electronic wave function.Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are frequently employed. nih.govnih.gov
Global Reactivity Descriptors Properties that describe the overall reactivity of a molecule.Ionization potential, electron affinity, electronegativity, and global hardness. nih.gov
Local Reactivity Descriptors Properties that indicate the most reactive sites within a molecule.Fukui functions help predict sites for nucleophilic, electrophilic, and radical attack. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of this compound and its analogs. These techniques provide critical information on conformational preferences and how these molecules interact with biological receptors.

Conformational analysis of seven-membered rings like the 1,4-oxazepane (B1358080) system is complex due to their flexibility. Studies on analogous 1,4-diazepane derivatives have successfully used a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling to identify low-energy conformations, which may include twist-boat and chair forms. rsc.orgnih.gov For some derivatives, intramolecular π-stacking interactions can stabilize specific conformations. nih.gov The analysis of vicinal 1H–1H coupling constants from NMR can indicate the most energetically favorable conformation in solution, which is often a chair conformation for the oxazepane scaffold. rsc.orgrsc.org

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and the stability of ligand-receptor complexes over time. researchgate.netnih.gov In a study of oxazepane amidoacetonitrile derivatives as dipeptidyl peptidase I (DPPI) inhibitors, MD simulations were used to confirm the reliability of docking results and to gain insight into the mechanism of action. researchgate.net These simulations can reveal the influence of specific amino acids in the binding pocket and help in the design of more effective inhibitors. researchgate.net The binding free energy can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to understand the energetic contributions of different types of interactions, such as van der Waals and electrostatic forces. nih.gov

Table 2: Techniques for Conformational and Interaction Analysis

TechniqueInformation ProvidedExample Application
NMR Spectroscopy Provides information about the connectivity and spatial arrangement of atoms in solution.Analysis of 1H–1H coupling constants to determine the preferred ring conformation. rsc.org
X-ray Crystallography Determines the precise three-dimensional structure of a molecule in the solid state.Revealed that the morpholine (B109124) ring in a related structure adopts a chair conformation. researchgate.net
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Showed the interaction between DPPI inhibitors and the protein (PDB: 4CDE). researchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to study conformational changes and binding stability.Confirmed the stability of a newly designed inhibitor bound to the MAO-B receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Oxazepane Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for understanding the structural requirements for a desired biological effect and for predicting the activity of new, unsynthesized molecules.

For oxazepane and related scaffolds, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. In a study on morpholine and 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands, a 3D-QSAR model was developed using the GRID/GOLPE methodology. acs.orgnih.gov The resulting contour maps from this analysis highlighted the regions around the molecule where steric, electrostatic, and hydrophobic fields influence the binding affinity. acs.orgnih.gov

The primary output of QSAR studies is the identification of key structural features that govern biological activity. For the dopamine D4 receptor ligands, the 3D-QSAR analysis revealed that regions around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the oxazepane system are important for affinity. acs.orgnih.gov The size of the oxazepane ring itself also appears to be a significant factor. acs.orgnih.gov

In another example, Structure-Activity Relationship (SAR) studies on a series of 1,5-dihydrobenzo[e] nih.govacs.orgoxazepin-2(3H)-ones, which induce differentiation in acute myeloid leukemia cells, identified several key structural features. nih.gov It was found that an isopropyl group at the N-1 position provided the highest activity. nih.gov Furthermore, substitution at the meta-position of an aryl group at the 8-position was necessary for activity, with sulphonamide and carbamate (B1207046) groups showing the highest potencies. nih.gov

Table 3: Key Structural Features from SAR/QSAR Studies of Oxazepane Analogs

Compound SeriesTarget/ActivityImportant Structural Features
2,4-disubstituted 1,4-oxazepanesDopamine D4 receptor affinity- Favorable steric and electrostatic interactions around benzene rings and a p-chlorobenzyl group. acs.orgnih.gov- The size of the 1,4-oxazepane ring. acs.orgnih.gov
1,5-dihydrobenzo[e] nih.govacs.orgoxazepin-2(3H)-onesAML cell differentiation- Isopropyl substituent at the N-1 position. nih.gov- Meta-substitution on the 8-aryl group, particularly with sulphonamide or carbamate. nih.gov

Computational Approaches for Exploring Chemical Space of Oxazepane Scaffolds

The oxazepane scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org Computational methods are essential for exploring the vast chemical space around this scaffold to identify novel compounds with potential therapeutic applications.

Exploring chemical space involves the systematic enumeration and evaluation of virtual molecules. nih.gov This can be done by starting with a core scaffold, like the 1,4-oxazepane ring, and decorating it with various substituents. The resulting virtual library can then be screened in silico for desired properties, such as drug-likeness or predicted binding affinity to a specific target. Visual analytics techniques are being developed to interactively explore these large chemical spaces, which can be formalized as hypergraphs where nodes represent scaffold classes and edges represent structural relationships. eg.org

The synthesis of libraries based on novel scaffolds, such as bis-morpholine spiroacetals and their oxazepane analogues, demonstrates the practical application of exploring chemical space. acs.org The ability to sequentially functionalize different parts of the scaffold allows for the creation of diverse compound libraries that occupy drug-like chemical space. acs.org These computational and synthetic efforts are crucial for expanding the therapeutic potential of the oxazepane scaffold.

Derivatization and Chemical Transformations of 3r 1,4 Oxazepane 3 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the oxazepane ring is a key handle for derivatization, enabling modifications that alter polarity, reactivity, and the potential for new intermolecular interactions. Standard organic transformations can be readily applied to this functional group.

Esterification of the carboxylic acid is a fundamental transformation used to mask the polar acidic proton, thereby increasing lipophilicity and potentially improving cell membrane permeability. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for this purpose. masterorganicchemistry.comyoutube.com This equilibrium-driven process typically employs an excess of the alcohol as the solvent and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the reaction toward the ester product. masterorganicchemistry.com

The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. masterorganicchemistry.com For (3R)-1,4-Oxazepane-3-carboxylic acid, this reaction would yield various alkyl or aryl esters, depending on the alcohol used.

Alternative methods for ester synthesis include reaction with alkyl halides or the use of coupling agents. These diverse esterification strategies allow for the introduction of a wide range of ester groups, which can serve as simple protecting groups or as functional handles for further chemical modification. researchgate.net

Table 1: Common Reagents for Carboxylic Acid Esterification

Reaction Type Reagent(s) Description
Acid-Catalyzed Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) A classic, reversible method suitable for simple alkyl esters. masterorganicchemistry.com
Alkylation Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) Sₙ2 reaction of a carboxylate anion with an alkyl halide.

| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., DCC, TBTU), Base (e.g., DMAP) | Forms an active intermediate that readily reacts with alcohols; useful for more complex substrates. researchgate.net |

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, particularly in the design of peptidomimetics. uantwerpen.benih.gov Converting the carboxylic acid of this compound into an amide allows for its incorporation into peptide-like structures, where the oxazepane ring acts as a constrained conformational surrogate for an amino acid. This can lead to compounds with enhanced metabolic stability and specific receptor-binding properties.

This transformation is typically achieved using peptide coupling reagents that activate the carboxylic acid to facilitate its reaction with a primary or secondary amine. uantwerpen.be These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate such as an active ester, symmetrical anhydride, or O-acylisourea. bachem.com

A wide array of coupling reagents has been developed to ensure high yields and minimize side reactions, especially racemization at the adjacent stereocenter. bachem.compeptide.com The choice of reagent, additives (like 1-Hydroxybenzotriazole, HOBt), and base (such as Diisopropylethylamine, DIPEA) is critical for the successful synthesis of the desired amide. bachem.com This methodology enables the coupling of the oxazepane scaffold to amino acids, peptides, or other amine-containing molecules, generating diverse libraries of potential therapeutic agents. nih.gov

Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation

Reagent Class Example(s) Activating Species Common Additive(s)
Carbodiimides DCC, DIC, EDC O-Acylisourea HOBt, HOSu
Phosphonium Salts BOP, PyBOP, PyAOP Oxyphosphonium ester -

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU| Guanidinium N-oxide ester | HOAt |

Modifications of the Oxazepane Ring System

Beyond the carboxylic acid, the oxazepane ring itself offers opportunities for structural modification. The secondary amine at the 4-position and the carbon atoms of the ring can be functionalized to introduce substituents, build fused or spirocyclic systems, and create complex molecular architectures.

Introducing substituents onto the oxazepane ring is a powerful strategy for exploring structure-activity relationships. The nitrogen atom at the 4-position is a common site for modification.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated using various electrophiles. For example, protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure, as evidenced by the commercial availability of 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid. synthonix.com This protecting group can be removed to allow for the introduction of other functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride, yields N-sulfonamides. This modification was demonstrated in the synthesis of related 1,4-oxazepane-5-carboxylic acid derivatives. nih.govrsc.org

C-Substitution: Substituents can also be introduced at the carbon atoms of the ring during the synthesis of the scaffold itself. For instance, a synthetic route starting from polymer-supported homoserine and substituted 2-bromoacetophenones leads to the formation of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acids. nih.govrsc.orgrsc.org This approach allows for the incorporation of a variety of substituted phenyl rings at the C2 position of the oxazepane core.

These modifications significantly increase the molecular diversity of the scaffold, enabling the creation of focused compound libraries for biological screening. google.com

To explore more complex and conformationally constrained chemical space, the 1,4-oxazepane (B1358080) ring can be incorporated into fused or spirocyclic systems. acs.org

Fused Systems: Aryl-fused 1,4-oxazepines are valuable precursors that can be reduced to form fused tetrahydro-1,4-oxazepane derivatives. researchgate.net Synthetic strategies often involve the cyclization of appropriate open-chain precursors, such as the reaction of 2-chloro-3-formylquinolines with 2-bromoarenols followed by intramolecular C-N cross-coupling to yield benzimidazole-fused oxazepinoquinolines. researchgate.net Another approach involves the PPA-catalyzed thermal lactamization of substituted quinoline-3-carboxylic acids to create systems where an oxazepane ring is fused to a quinolone core. nih.gov

Spirocyclic Systems: Spirocycles containing the 1,4-oxazepane motif are of growing interest in drug discovery due to their inherent three-dimensionality. beilstein-journals.orgnih.gov A scalable route to generate 7,7-spiroacetal analogues involves the substitution of morpholine (B109124) rings for 1,4-oxazepanes in a bis-heterocyclic spiroacetal framework. acs.org For example, a bis-oxazepane spiroacetal was synthesized via a route involving the iodoacetalization of a 2-methylidene-1,4-oxazepane intermediate. acs.org These methods provide access to novel sp³-rich scaffolds that are largely unexplored in drug discovery. acs.orgmdpi.com

Table 3: Examples of Fused and Spirocyclic Oxazepane Systems

System Type Synthetic Strategy Key Intermediate(s) Reference(s)
Benzimidazole-fused Intramolecular C-N cross-coupling 2-(2-bromoaryloxy)quinoline-benzimidazole conjugate researchgate.net
Quinolone-fused PPA-catalyzed thermal lactamization 8-amino-7-substituted-quinoline-3-carboxylic acid nih.gov

| Spiroacetal | Iodoacetalization and ring closure | 2-methylidene-1,4-oxazepane | acs.org |

Bis-heterocyclic scaffolds, where two or more heterocyclic rings are combined in a single molecule, represent a source of novel and structurally complex compounds. The 1,4-oxazepane ring can be integrated into such systems through multicomponent reactions.

A notable example is the one-pot, three-component Ugi reaction for the synthesis of oxazepine-quinazolinone derivatives. nih.gov In this approach, 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide react in refluxing ethanol (B145695) without a catalyst. The reaction proceeds through an intramolecular cyclization of the Ugi product to form a fused system containing both a benzoxazepine ring and a quinazolinone ring in high yield. nih.gov This efficient method allows for the rapid assembly of complex bis-heterocyclic structures from simple, readily available starting materials, opening avenues to new pharmacologically relevant scaffolds. nih.gov Further diversification can be achieved by varying the isocyanide component, leading to a range of substituted bis-heterocycles.

Applications in Medicinal Chemistry Research and Biological Activity Studies Scaffold Oriented

Oxazepane Scaffolds as Privileged Structures in Drug Discovery and Development

In medicinal chemistry, a "privileged structure" is a molecular framework that can serve as a versatile template for designing ligands capable of binding to multiple, often unrelated, biological targets. biojournals.usworldresearchersassociations.comnih.gov This concept, first introduced in 1988, has become a guiding principle in drug design, as these scaffolds offer a higher probability of yielding biologically active compounds. biojournals.us Seven-membered heterocyclic rings, such as oxazepanes, are increasingly recognized for their role in molecules with significant biological activities. jmchemsci.com

The 1,4-oxazepane (B1358080) scaffold is considered an interesting framework in this context. researchgate.net Its three-dimensional, non-planar structure provides a unique spatial arrangement of atoms that can interact favorably with the complex surfaces of biological receptors and enzymes. jmchemsci.comnih.gov Compounds incorporating the 1,4-oxazepane skeleton have been investigated for a range of potential therapeutic applications, including as anticonvulsants and antifungal agents. researchgate.net The versatility of the oxazepane ring allows for extensive functionalization, meaning its chemical properties can be fine-tuned to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable starting point in the drug discovery process. biojournals.us

Investigation of Derived Oxazepane Compounds for Potential Biological Activities (In Vitro Studies)

Building upon the privileged nature of the oxazepane scaffold, numerous studies have synthesized and evaluated derivatives for a variety of biological activities in laboratory settings (in vitro). These investigations are critical for identifying the preliminary efficacy of new compounds against specific pathogens or cellular processes.

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Heterocyclic compounds, including oxazepane derivatives, are a major focus of this research. researchgate.netmdpi.com

Numerous synthesized oxazepine derivatives have been evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. biojournals.usresearchgate.net In one study, a series of novel 1,3-oxazepine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comafricaresearchconnects.com The results, measured by the zone of inhibition, indicated that some of the synthesized compounds exhibited promising activity against these bacterial strains. researchgate.netmdpi.com

Another study synthesized annulated 7-membered oxazepine derivatives and found that specific compounds demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Similarly, research involving oxazepine derivatives prepared from Schiff bases also reported significant antibacterial action against both bacterial types, with some compounds showing efficacy comparable to standard antibiotics in in vitro tests. The effectiveness of these compounds is often attributed to their unique structural features, which can be modified to enhance their antibacterial spectrum. biojournals.us

Table 1: In Vitro Antibacterial Activity of Selected Oxazepine Derivatives This table is for illustrative purposes and synthesizes findings from multiple sources. Specific inhibition zone values vary greatly between studies and compounds.

Bacterial StrainTypeGeneral Activity of Derivatives
Staphylococcus aureusGram-PositiveModerate to High biojournals.us
Streptococcus pyogenesGram-PositiveModerate to High biojournals.us
Escherichia coliGram-NegativeLow to Moderate biojournals.us
Klebsiella pneumoniaeGram-NegativeLow to Moderate biojournals.us
Pseudomonas aeruginosaGram-NegativeLimited

The challenge of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a critical global health issue. While direct studies on 1,4-oxazepane derivatives against MDR strains are emerging, research on related heterocyclic scaffolds highlights a promising strategy. For instance, derivatives of the five-membered heterocycle oxadiazole have shown potent activity against MRSA.

In one investigation, a novel 1,2,4-oxadiazole (B8745197) derivative was not only active against MRSA but also demonstrated a synergistic effect with the conventional antibiotic oxacillin, effectively restoring its activity against the resistant strain. researchgate.net Other studies on N-(1,3,4-oxadiazol-2-yl)benzamide analogs have identified compounds that are bacteriostatic against both MRSA and vancomycin-resistant bacteria. These findings underscore the potential of developing novel heterocyclic compounds, including those based on the oxazepane scaffold, as a viable approach to address the urgent need for new treatments for MDR infections.

In addition to antibacterial action, oxazepane and oxazepine derivatives have been investigated for their antifungal properties. mdpi.com Sordarin oxazepine derivatives, for example, were synthesized and shown to be potent antifungal agents. Their spectrum of activity included important fungal pathogens such as Candida albicans and Cryptococcus neoformans.

Other studies have screened newly synthesized oxazepine compounds against various fungi, demonstrating that these heterocyclic systems can exhibit significant antifungal activity. biojournals.us For instance, certain imidazole-containing oxazepine derivatives were evaluated and showed high activity against Candida albicans. biojournals.us The incorporation of the oxazepine ring is often considered a key factor in enhancing the biological activity of these molecules against fungal targets.

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. There is significant interest in the antioxidant capabilities of various synthetic compounds for potential therapeutic applications. Research has indicated that certain heterocyclic compounds, including derivatives of oxazepine, possess antioxidant properties. biojournals.us

Studies on propenyl thiohydrazide oxazepines, for instance, showed that they displayed active antioxidant properties by inhibiting radical reactions. biojournals.us The mechanism of action is often linked to the ability of the molecule's structure to donate electrons or hydrogen atoms to stabilize free radicals. While this area is still under exploration for many oxazepane derivatives, the initial findings suggest that this scaffold could be a promising base for the development of novel antioxidant agents.

Anticonvulsant Potential of Oxazepane Derivatives

The search for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry. In this context, derivatives of the 1,4-oxazepane scaffold have been synthesized and evaluated for their potential to control seizures.

One notable study focused on a series of 6-amino-1,4-oxazepane-3,5-dione derivatives. These compounds were designed based on the structural features of known anticonvulsant drugs, incorporating a seven-membered heterocyclic imide structure. Their anticonvulsant activities were assessed using two standard preclinical models: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic seizures.

The results of this research indicated that several of the synthesized 1,4-oxazepane derivatives exhibited moderate to good anticonvulsant activity. The following table summarizes the anticonvulsant screening data for a selection of these compounds.

These findings suggest that the 1,4-oxazepane scaffold can serve as a valuable template for the design of new anticonvulsant drugs. The observed activity in both the MES and scPTZ screens for some derivatives indicates a broad spectrum of potential anticonvulsant action.

Anti-inflammatory Properties

Chronic inflammatory diseases represent a significant global health burden, driving the need for new and effective anti-inflammatory therapies. Research into heterocyclic compounds has revealed that certain scaffolds possess potent anti-inflammatory properties. While direct studies on (3R)-1,4-Oxazepane-3-carboxylic acid are limited, research on the closely related benzoxazepine derivatives has provided promising insights.

A study on synthesized benzoxazepine derivatives demonstrated their potential as anti-inflammatory agents. The investigation focused on the effect of these compounds on the release of pro-inflammatory cytokines, such as human interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), from cancer cell lines. The results showed that the synthesized benzoxazepine derivatives could modulate the release of these key inflammatory mediators, with the effect being dependent on the specific cancer cell line used. unica.itmdpi.com This suggests that the broader oxazepine scaffold has the potential to be developed into novel anti-inflammatory drugs. Further research is warranted to specifically explore the anti-inflammatory activity of 1,4-oxazepane-3-carboxylic acid derivatives and to elucidate their mechanism of action.

Exploration as Ligands for Specific Biological Receptors (e.g., Dopamine (B1211576) D4 Receptor)

The dopamine D4 receptor is a significant target in the central nervous system for the treatment of neuropsychiatric disorders such as schizophrenia. The development of selective D4 receptor ligands is of great interest as they may offer therapeutic benefits with fewer side effects compared to non-selective dopamine receptor antagonists.

Researchers have synthesized and evaluated a series of 2,4-disubstituted 1,4-oxazepanes for their affinity and selectivity for the dopamine D4 receptor. nih.govnih.gov These studies have demonstrated that the 1,4-oxazepane scaffold can be effectively utilized to create potent and selective D4 receptor ligands.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis was performed on these derivatives to understand the structural requirements for high affinity. nih.govnih.gov The study identified key regions around the molecule that are important for binding to the receptor. These include the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine within the 1,4-oxazepane ring. The size of the oxazepane ring itself was also found to be a determinant of affinity. nih.govnih.gov

The following table presents the binding affinities of selected 1,4-oxazepane derivatives for the dopamine D4 receptor.

These findings highlight the potential of the 1,4-oxazepane scaffold in the development of novel therapeutics for dopamine D4 receptor-mediated disorders.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a cornerstone of modern drug discovery. The 1,4-oxazepane scaffold has been investigated, albeit to a limited extent, for its potential to inhibit enzymes implicated in various diseases.

Phosphodiesterase type 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. While numerous heterocyclic compounds have been explored as PDE4 inhibitors, specific studies focusing on 1,4-oxazepane derivatives are not extensively reported in the current literature. The development of 1,4-oxazepane-based PDE4 inhibitors could be a promising avenue for future research.

5-Lipoxygenase (5-LOX) is another critical enzyme in the inflammatory pathway, responsible for the biosynthesis of leukotrienes. Inhibitors of 5-LOX have therapeutic potential in the treatment of asthma and other inflammatory conditions. Similar to PDE4, the exploration of 1,4-oxazepane derivatives as 5-LOX inhibitors is an area that remains to be fully investigated.

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), and its inhibition is a major strategy in the management of HIV/AIDS. Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has led to the discovery of various heterocyclic compounds with potent anti-HIV activity. Notably, tricyclic systems containing a dibenz[b,f] nih.govresearchgate.netoxazepin-11(10H)-one scaffold have been identified as potent inhibitors of HIV-1 RT, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net These findings suggest that the oxazepine ring system can be a valuable component in the design of novel HIV-1 RT inhibitors. Further exploration of simpler, non-fused 1,4-oxazepane derivatives could lead to the discovery of new anti-HIV agents.

Structure-Activity Relationship (SAR) Studies of Oxazepane Carboxylic Acid Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to the process of drug design and optimization. For derivatives of oxazepane carboxylic acid, SAR studies have provided valuable insights into the structural features that govern their biological activities.

While comprehensive SAR studies specifically on this compound are not widely available, the existing research on related oxazepane derivatives provides a solid foundation for future investigations. The chiral center at the 3-position, bearing the carboxylic acid group, introduces a stereochemical element that is likely to be critical for biological activity and selectivity. Future SAR studies will need to systematically explore the impact of modifying the carboxylic acid group (e.g., esterification, amidation) and introducing various substituents at different positions of the oxazepane ring to fully elucidate the therapeutic potential of this promising scaffold.

Future Directions and Emerging Research Avenues

Development of Novel, Highly Efficient, and Stereoselective Synthetic Pathways for Chiral Oxazepanes

The synthesis of chiral 1,4-oxazepanes, including (3R)-1,4-Oxazepane-3-carboxylic acid, presents a considerable challenge due to the complexities of controlling stereochemistry in a seven-membered ring system. nih.gov Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes. Current methods often involve multi-step procedures with the need for protecting groups and subsequent purifications. nih.gov

One promising future direction lies in the refinement of solid-phase synthesis techniques. The preparation of 1,4-oxazepane-5-carboxylic acids has been demonstrated using a polymer-supported homoserine, which allows for the construction of the oxazepane ring with two stereocenters. nih.govrsc.orgrsc.orgresearchgate.net Further investigation into resin-bound starting materials and cleavage cocktails could lead to more streamlined and versatile syntheses of derivatives of this compound.

Another key area of development will be the exploration of novel cyclization strategies. Regio- and stereoselective 7-endo cyclization through haloetherification has been reported for the synthesis of polysubstituted chiral oxazepanes. nih.gov Mechanistic studies combining computational and experimental approaches have been crucial in understanding the role of chiral intermediates in controlling stereoselectivity. nih.gov Future work could expand upon these findings to develop catalytic enantioselective methods, which would be highly desirable for producing enantiomerically pure compounds like this compound.

Synthetic StrategyKey FeaturesPotential for this compound
Solid-Phase Synthesis Use of polymer-supported starting materials (e.g., homoserine). nih.govrsc.orgrsc.orgresearchgate.netAmenable to library synthesis and diversification of the carboxylic acid moiety.
Haloetherification Regio- and stereoselective 7-endo cyclization. nih.govPotential for introducing diverse substituents while maintaining stereocontrol at the 3-position.
Catalytic Enantioselective Methods Use of chiral catalysts to control stereochemistry.Would provide a more direct and efficient route to the single enantiomer.

Integration of Advanced Computational Methods for Predictive Modeling and Rational Design of Oxazepane-Based Bioactive Molecules

The integration of advanced computational methods is set to revolutionize the rational design of bioactive molecules based on the oxazepane scaffold. Techniques such as Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations are becoming increasingly powerful in predicting the biological activity and physicochemical properties of novel compounds. nih.govmdpi.com

For this compound, computational studies can be employed to explore its conformational preferences, which are crucial for its interaction with biological targets. nih.gov Furthermore, predictive modeling can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. For instance, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have been successfully used to understand the structure-activity relationships of morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands. researchgate.netnih.gov Similar approaches could be applied to libraries of this compound analogues to identify key structural features for desired biological activities.

Computer-aided drug design has also been instrumental in identifying novel scaffolds for specific biological targets. For example, a pharmacophore model was used to identify 2,3,4,5-tetrahydrobenzo[f] nih.govrsc.orgoxazepines as potential trypanocidal agents. acs.org This highlights the potential of using computational screening to identify new therapeutic applications for the this compound scaffold.

Exploration of New Biological Targets and Therapeutic Areas for Oxazepane Scaffolds

The 1,4-oxazepane scaffold is present in a variety of compounds with demonstrated biological activity, suggesting a broad therapeutic potential. rsc.org Compounds bearing this scaffold have been reported as anticonvulsants, antifungal agents, and treatments for inflammatory bowel disease and lupus nephritis. rsc.org Future research on this compound and its derivatives should aim to explore a wider range of biological targets.

Given the structural similarity of the 1,4-oxazepane ring to other biologically relevant heterocycles like morpholines, it is plausible that derivatives of this compound could interact with a diverse array of proteins. For example, new series of 1,4-oxazepane derivatives have been synthesized and evaluated as selective ligands for the dopamine D4 receptor, which is a target for antipsychotic drugs. nih.gov

The exploration of new therapeutic areas could be guided by screening this compound and its analogues against a panel of biological targets. The unique three-dimensional shape of the oxazepane ring may allow for interactions with protein-protein interfaces or other challenging targets that are not easily addressed by more planar molecules. acs.org

Therapeutic AreaReported Activity of Oxazepane ScaffoldsPotential for this compound
Central Nervous System Anticonvulsant activity, Dopamine D4 receptor ligands. rsc.orgnih.govPotential for developing novel treatments for neurological and psychiatric disorders.
Infectious Diseases Antifungal activity. rsc.orgPotential for the development of new antifungal agents.
Inflammatory Diseases Treatment for inflammatory bowel disease and lupus nephritis. rsc.orgPotential for developing novel anti-inflammatory drugs.

Advancements in High-Throughput Synthesis and Screening of Oxazepane Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov Future efforts in this area will focus on the development of high-throughput synthesis methods to create large and diverse libraries of oxazepane derivatives based on the this compound scaffold. A scalable route to oxazepane analogues has been developed, which is a crucial step towards the assembly of compound libraries. acs.orgchemrxiv.org

Automated synthesis platforms can be employed to rapidly generate a multitude of analogues by modifying the carboxylic acid group and other positions on the oxazepane ring. rsc.org These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. The use of privileged scaffolds, such as the oxazepane ring, in the construction of compound libraries can increase the likelihood of discovering potent and safe bioactive compounds. mdpi.com

The combination of high-throughput synthesis and screening will accelerate the identification of lead compounds for various therapeutic targets. This approach allows for the systematic exploration of the chemical space around the this compound core, leading to a better understanding of its structure-activity relationships.

Investigation into the Bioisosteric Potential of Oxazepane Ring Systems in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. nih.govdrughunter.comnih.govu-tokyo.ac.jp The 1,4-oxazepane ring system holds significant potential as a bioisostere for other cyclic structures commonly found in drug molecules.

The seven-membered ring of the oxazepane scaffold provides a different conformational profile compared to more common five- and six-membered rings. This can be advantageous in several ways, such as improving binding affinity by allowing for a better fit into a target's binding site or altering the metabolic stability of a compound. For example, the replacement of a benzamide (B126) group with an aryl-amino-oxetane has been investigated as a strategy to improve physicochemical properties. digitellinc.com Similarly, the oxazepane ring could be explored as a bioisosteric replacement for other amide-containing cyclic structures.

Q & A

What are the recommended methods for synthesizing (3R)-1,4-Oxazepane-3-carboxylic acid?

Basic
The synthesis typically involves enantioselective routes. A common approach starts with ethyl 1,4-oxazepane-3-carboxylate, which undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. Chiral resolution via crystallization or asymmetric catalysis (e.g., using chiral ligands in transition-metal catalysis) ensures the (R)-configuration. Researchers should monitor reaction progress with TLC or LC-MS and confirm enantiomeric purity via chiral HPLC .

How should researchers handle and store this compound to ensure stability?

Basic
Based on safety protocols for structurally similar oxazepane derivatives, store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., argon). Protect from light and moisture to prevent decomposition. Handling requires PPE (nitrile gloves, lab coat, goggles) and a fume hood. Refer to safety data sheets for related compounds for spill management and first-aid measures .

What analytical techniques are most effective for confirming the enantiomeric purity of this compound?

Advanced
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is optimal. Mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid enhance resolution. Polarimetry ([α]D measurements) and X-ray crystallography (for absolute configuration) provide complementary validation. Cross-check with NMR using chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric signals .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies often arise from enantiomeric impurities or assay variability. Conduct rigorous purity assessments (HPLC ≥99%, mass spectrometry for byproducts). Replicate bioassays under standardized conditions (pH, temperature, cell lines). Use enantiopure samples to isolate stereospecific effects. Computational docking studies (e.g., AutoDock Vina) can clarify binding mode inconsistencies .

What are the primary research applications of this compound in medicinal chemistry?

Basic
This compound serves as a chiral scaffold for protease inhibitors, GPCR modulators, and peptidomimetics. Its constrained oxazepane ring enhances metabolic stability and target selectivity. Applications include designing antiviral agents and neuroactive compounds, leveraging its carboxylic acid group for salt-bridge interactions with biological targets .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and regioselectivity. Solvent effects are incorporated via the SMD continuum model. Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility, while docking studies (e.g., Schrödinger Suite) predict binding affinities in drug design .

Which spectroscopic methods are essential for characterizing this compound?

Basic
1H/13C NMR (400–600 MHz) identifies proton environments and carbon骨架. IR spectroscopy confirms carboxylic acid O-H (2500–3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm). Compare data with synthetic intermediates (e.g., ethyl ester precursors) for consistency .

How to design experiments to study the metabolic stability of this compound derivatives?

Advanced
Use pooled human liver microsomes (HLM) with NADPH cofactors for in vitro assays. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Incorporate CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. In vivo, administer to rodents and measure plasma half-life (t1/2) and clearance (CL) using non-compartmental pharmacokinetic analysis .

What are the common impurities encountered during synthesis, and how can they be identified?

Advanced
Racemic byproducts (3S enantiomer) and unreacted ethyl ester precursors are typical impurities. Chiral HPLC resolves enantiomers, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects ester residues. MS/MS fragmentation patterns differentiate structurally similar impurities. Recrystallization (e.g., ethyl acetate/hexane) improves purity .

How to optimize reaction conditions for high-yield this compound production?

Advanced
Screen chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation. Solvent optimization (e.g., THF vs. DMF) and temperature control (0–25°C) minimize side reactions. Use Design of Experiments (DoE) to evaluate factors like catalyst loading, pH, and reaction time. Scale-up via flow chemistry improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.